molecular formula C9H5Cl2NO B1311482 7,8-Dichloro-4-hydroxyquinoline CAS No. 871217-91-3

7,8-Dichloro-4-hydroxyquinoline

Cat. No.: B1311482
CAS No.: 871217-91-3
M. Wt: 214.04 g/mol
InChI Key: BAKZFDCDUQGTCL-UHFFFAOYSA-N
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Description

7,8-Dichloro-4-hydroxyquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is characterized by the presence of two chlorine atoms at the 7th and 8th positions and a hydroxyl group at the 4th position on the quinoline ring

Mechanism of Action

Target of Action

7,8-Dichloro-4-hydroxyquinoline is a derivative of 8-Hydroxyquinoline, a small planar molecule with a lipophilic effect and a metal chelating ability. The primary targets of this compound are metal ions, specifically copper and zinc .

Mode of Action

The compound acts as an ionophore for copper and zinc ions . In studies of their anti-cancer properties, it has been proposed to elicit toxic intracellular copper accumulation and to trigger apoptotic cancer cell death through several possible pathways .

Biochemical Pathways

The compound affects the homeostasis of metal ions in the cell . The alteration in metal ion homeostasis can lead to cytotoxicity and cell death

Result of Action

The compound’s action results in significant cytotoxicity and cell death . It has been found to be more cytotoxic than other 8-Hydroxyquinolines . The compound’s action leads to copper accumulation in the nuclei when treated with copper in the presence of other 8-Hydroxyquinolines .

Biochemical Analysis

Biochemical Properties

7,8-Dichloro-4-hydroxyquinoline plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with metalloproteins and enzymes involved in oxidative stress responses. The compound’s ability to chelate metal ions, such as zinc and copper, enhances its biochemical activity . These interactions can inhibit or activate specific enzymes, thereby influencing various biochemical pathways.

Cellular Effects

This compound exhibits notable effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting downstream cellular processes . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under ambient conditions but may degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes are mediated by enzymes such as cytochrome P450s and transferases, leading to the formation of metabolites that can be excreted from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, it may localize to specific organelles or compartments, depending on its interactions with intracellular proteins and lipids.

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which can influence its activity and function. The compound may be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through post-translational modifications or targeting signals . This localization can affect its interactions with biomolecules and its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dichloro-4-hydroxyquinoline typically involves the chlorination of 4-hydroxyquinoline. One common method is the Gould–Jacobs reaction, which is a series of reactions starting with the condensation of an aniline derivative with an alkoxy methylenemalonic ester or acyl malonic ester. This is followed by cyclization and decarboxylation to yield the desired quinoline derivative .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions, with careful control of temperature and reaction times to ensure high yield and purity. The use of efficient chlorinating agents and solvents is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions: 7,8-Dichloro-4-hydroxyquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The hydroxyl group can participate in oxidation-reduction reactions, altering the compound’s oxidation state.

    Coupling Reactions: It can form complexes with metals, which is useful in coordination chemistry.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.

    Oxidation Reactions: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products: The products of these reactions vary depending on the reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

7,8-Dichloro-4-hydroxyquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as an antiviral and antifungal agent.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Comparison with Similar Compounds

    8-Hydroxyquinoline: A parent compound with similar biological activities but lacks the chlorine substitutions.

    5,7-Dichloro-8-hydroxyquinoline: Another derivative with different substitution patterns, leading to variations in biological activity.

    4,7-Dichloroquinoline: Lacks the hydroxyl group, resulting in different chemical properties and applications.

Uniqueness: 7,8-Dichloro-4-hydroxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine atoms and the hydroxyl group enhances its ability to interact with various biological targets, making it a versatile compound in scientific research and industrial applications .

Properties

IUPAC Name

7,8-dichloro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO/c10-6-2-1-5-7(13)3-4-12-9(5)8(6)11/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKZFDCDUQGTCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=O)C=CN2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428996
Record name 7,8-Dichloro-4-hydroxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203626-52-2, 871217-91-3
Record name 7,8-Dichloro-4-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203626-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,8-Dichloro-4(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871217-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,8-Dichloro-4-hydroxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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